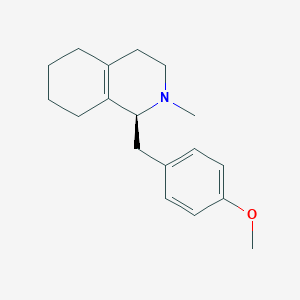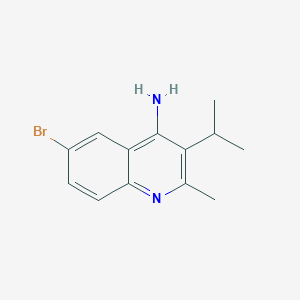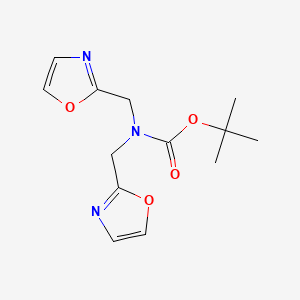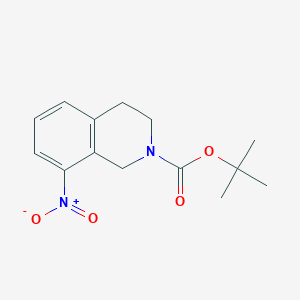
4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a bis(cyclopropylmethyl)amino group at the 4-position and a carbaldehyde group at the 3-position, making it a unique and valuable molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 3-position of the quinoline ring. The bis(cyclopropylmethyl)amino group can be introduced through nucleophilic substitution reactions using appropriate amines and cyclopropylmethyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-(Bis(cyclopropylmethyl)amino)chinolin-3-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Amine und Halogenide unter basischen oder sauren Bedingungen.
Hauptprodukte:
Oxidation: 4-(Bis(cyclopropylmethyl)amino)chinolin-3-carbonsäure.
Reduktion: 4-(Bis(cyclopropylmethyl)amino)chinolin-3-methanol.
Substitution: Verschiedene substituierte Chinolin-Derivate.
4. Wissenschaftliche Forschungsanwendungen
4-(Bis(cyclopropylmethyl)amino)chinolin-3-carbaldehyd hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer heterocyclischer Verbindungen eingesetzt.
Biologie: Auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen.
Industrie: In der Herstellung von fortgeschrittenen Materialien eingesetzt und als Vorläufer für verschiedene chemische Prozesse
5. Wirkmechanismus
Der Wirkmechanismus von 4-(Bis(cyclopropylmethyl)amino)chinolin-3-carbaldehyd hängt hauptsächlich mit seiner Interaktion mit biologischen Molekülen zusammen. Der Chinolin-Kern kann sich in die DNA interkalieren und so die Replikations- und Transkriptionsprozesse stören. Die Bis(cyclopropylmethyl)aminogruppe verstärkt die Fähigkeit der Verbindung, Zellmembranen zu durchdringen, wodurch ihre Bioverfügbarkeit erhöht wird. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Stellen in Proteinen eingehen, was zu einer Hemmung der Enzymaktivität führt .
Ähnliche Verbindungen:
2-Chlorchinolin-3-carbaldehyd: Ähnliche Struktur, aber mit einer Chlorgruppe an der 2-Position.
4-Aminochinolin-3-carbaldehyd: Ähnliche Struktur, aber mit einer Aminogruppe an der 4-Position.
4-Hydroxychinolin-3-carbaldehyd: Ähnlich strukturiert, aber mit einer Hydroxygruppe an der 4-Position.
Einzigartigkeit: 4-(Bis(cyclopropylmethyl)amino)chinolin-3-carbaldehyd ist aufgrund des Vorhandenseins der Bis(cyclopropylmethyl)aminogruppe einzigartig, die dem Molekül besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe verstärkt die Lipophilie und Membranpermeabilität der Verbindung, was sie zu einem wertvollen Kandidaten für die Medikamentenentwicklung und andere Anwendungen macht .
Wissenschaftliche Forschungsanwendungen
4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde is primarily related to its interaction with biological molecules. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The bis(cyclopropylmethyl)amino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chloro group at the 2-position.
4-Aminoquinoline-3-carbaldehyde: Similar structure but with an amino group at the 4-position.
4-Hydroxyquinoline-3-carbaldehyde: Similar structure but with a hydroxy group at the 4-position.
Uniqueness: 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde is unique due to the presence of the bis(cyclopropylmethyl)amino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development and other applications .
Eigenschaften
CAS-Nummer |
920494-48-0 |
|---|---|
Molekularformel |
C18H20N2O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-[bis(cyclopropylmethyl)amino]quinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H20N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,12-14H,5-8,10-11H2 |
InChI-Schlüssel |
OJIVJYFCRDZATG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




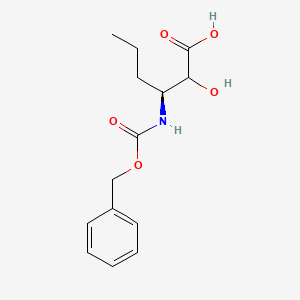
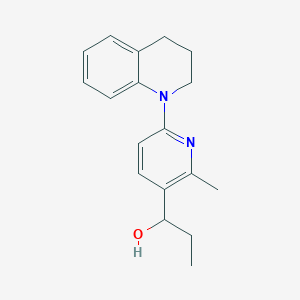
![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)
